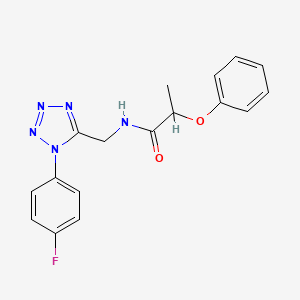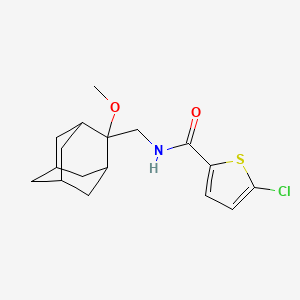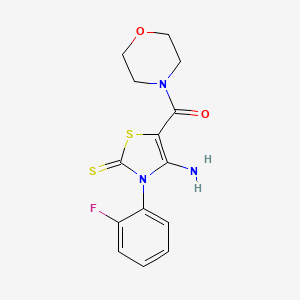![molecular formula C23H20ClN3O3S B2428995 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide CAS No. 941951-06-0](/img/structure/B2428995.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, a phenyl ring, a sulfonyl group, and a butanamide group. These groups could potentially engage in various types of intermolecular interactions, including pi-stacking, hydrogen bonding, and dipole-dipole interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzimidazole, phenyl, sulfonyl, and butanamide groups. These groups could potentially participate in a variety of chemical reactions, depending on the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole and phenyl rings could contribute to its lipophilicity, while the sulfonyl and butanamide groups could contribute to its polarity .Aplicaciones Científicas De Investigación
Organocatalysis Applications
Research by Ghosal et al. (2016) on an imidazole-based zwitterionic salt highlights its efficiency as an organocatalyst for the regioselective ring-opening of aziridines. This organocatalysis process is significant for its high regioselectivity and applicability to gram-scale synthesis, indicating potential for industrial applications (Ghosal et al., 2016).
Corrosion Inhibition
A study by Chaouiki et al. (2020) examined the corrosion inhibiting properties of novel benzimidazole derivatives for mild steel in HCl solution. These compounds demonstrated high anticorrosion capacity and the ability to form protective layers on metal surfaces, offering insights into their potential industrial applications for protecting materials against corrosion (Chaouiki et al., 2020).
Antitumor Activity
Hunt et al. (2000) explored the structure-activity relationships of benzodiazepine farnesyltransferase inhibitors, with one compound advancing to clinical trials due to its potent preclinical antitumor activity. This research underscores the therapeutic potential of benzimidazole-related compounds in oncology (Hunt et al., 2000).
Anticonvulsant Agents
Farag et al. (2012) synthesized derivatives of heterocyclic compounds featuring a sulfonamide moiety, some of which showed significant anticonvulsant activity. This highlights the medicinal chemistry applications of such compounds in developing new treatments for convulsive disorders (Farag et al., 2012).
Material Science
Ghaemy and Alizadeh (2009) synthesized polyimides from an unsymmetrical diamine monomer containing a triaryl imidazole pendant group. These polymers exhibited excellent solubility and thermal stability, suggesting applications in advanced materials science, particularly for high-performance polymers (Ghaemy & Alizadeh, 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(4-chlorophenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S/c24-16-11-13-17(14-12-16)31(29,30)15-5-10-22(28)25-19-7-2-1-6-18(19)23-26-20-8-3-4-9-21(20)27-23/h1-4,6-9,11-14H,5,10,15H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDNIWYHGJLZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(3-amino-4-cyano-1H-pyrazol-1-yl)phenyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2428914.png)

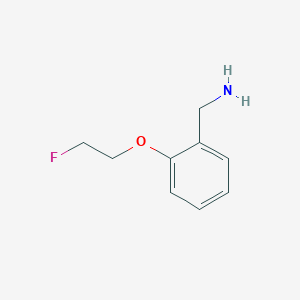
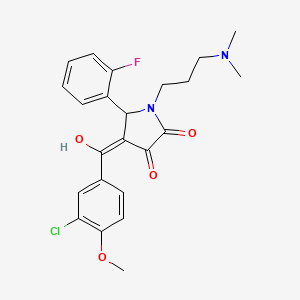
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-2H-phthalazin-1-one](/img/structure/B2428921.png)
![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole](/img/structure/B2428922.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2428925.png)
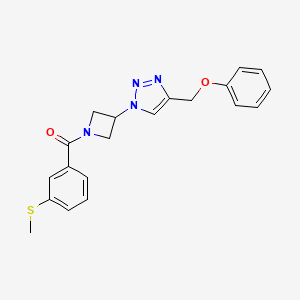
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2428930.png)
